molecular formula C20H23N5O B2694921 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797660-32-2

2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2694921
CAS No.: 1797660-32-2
M. Wt: 349.438
InChI Key: WGASHLKMZSFUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that features an indole moiety linked to a piperidinyl-pyrimidine structure via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Pyrimidine Synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reaction: The indole derivative is then coupled with the pyrimidine derivative using a suitable linker, such as an acetamide group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:

    Batch Processing: Using large reactors to perform each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyrimidine positions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO₄).

    Reduction: Hydrogen gas (H₂) with Pd/C.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted piperidinyl-pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, potentially useful in drug development.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Therapeutic Agents: Explored as a candidate for developing new drugs, particularly in oncology and neurology.

    Diagnostic Tools: Potential use in diagnostic imaging due to its structural properties.

Industry

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide: Lacks the piperidinyl group, which may affect its binding affinity and specificity.

    2-(1H-indol-3-yl)-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)acetamide: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

Uniqueness

    Structural Features: The combination of an indole, piperidine, and pyrimidine in a single molecule is unique, providing a distinct set of chemical and biological properties.

    Binding Affinity: The specific arrangement of functional groups may confer higher binding affinity and specificity for certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(12-15-13-22-17-7-3-2-6-16(15)17)23-14-18-21-9-8-19(24-18)25-10-4-1-5-11-25/h2-3,6-9,13,22H,1,4-5,10-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGASHLKMZSFUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.